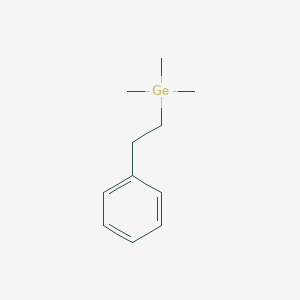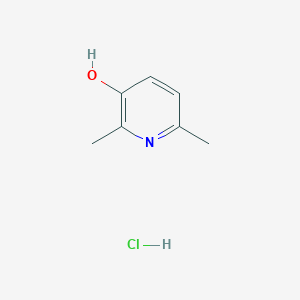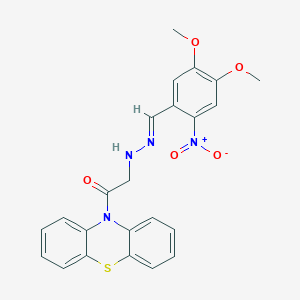
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine core, a hydrazone linkage, and a nitrobenzylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine typically involves a multi-step process. One common approach starts with the preparation of 3,4-dimethoxy-6-nitrobenzaldehyde, which is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitric acid . This intermediate is then condensed with hydrazine to form the corresponding hydrazone . The final step involves the reaction of this hydrazone with phenothiazine-10-acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Applications De Recherche Scientifique
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: Potential involvement in oxidative stress pathways, DNA intercalation, and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is unique due to its combination of a phenothiazine core with a hydrazone linkage and a nitrobenzylidene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
66762-15-0 |
|---|---|
Formule moléculaire |
C23H20N4O5S |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[(2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H20N4O5S/c1-31-19-11-15(18(27(29)30)12-20(19)32-2)13-24-25-14-23(28)26-16-7-3-5-9-21(16)33-22-10-6-4-8-17(22)26/h3-13,25H,14H2,1-2H3/b24-13+ |
Clé InChI |
QAFNNNJRFOWSIV-ZMOGYAJESA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


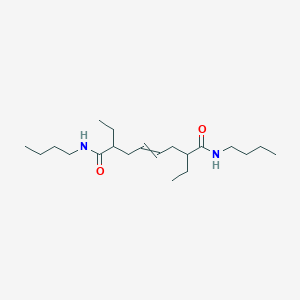
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
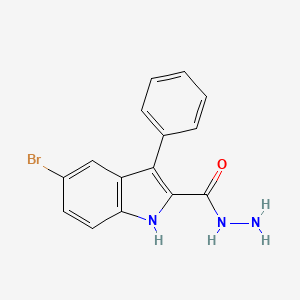
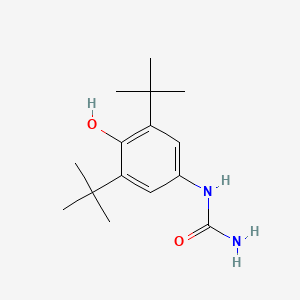
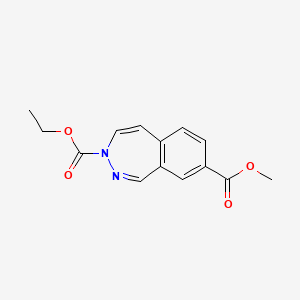
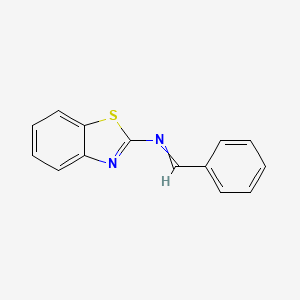
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
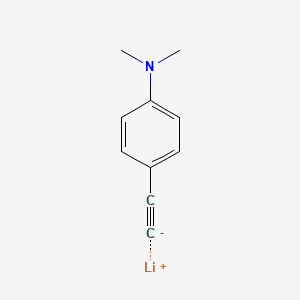
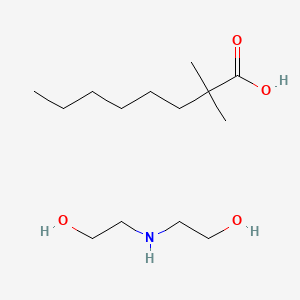
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
